molecular formula C21H20N2O4S2 B12199156 N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12199156
M. Wt: 428.5 g/mol
InChI Key: RYTWEKARMOUZRL-PDGQHHTCSA-N
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Description

The 4-hydroxyphenethyl acetamide side chain may influence solubility and bioavailability due to its polar hydroxyl group.

Properties

Molecular Formula

C21H20N2O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O4S2/c1-27-17-4-2-3-15(11-17)12-18-20(26)23(21(28)29-18)13-19(25)22-10-9-14-5-7-16(24)8-6-14/h2-8,11-12,24H,9-10,13H2,1H3,(H,22,25)/b18-12-

InChI Key

RYTWEKARMOUZRL-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Formation

The 1,3-thiazolidin-4-one core is synthesized via cyclocondensation of thiourea derivatives with α-haloacetamides. A representative protocol involves:

  • Reacting 2-(4-hydroxyphenyl)ethylamine with chloroacetyl chloride to form N-[2-(4-hydroxyphenyl)ethyl]-2-chloroacetamide.

  • Treating this intermediate with potassium 2-thioxo-4-thiazolidinone under alkaline conditions (K₂CO₃/DMF) to yield N-[2-(4-hydroxyphenyl)ethyl]-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide.

Key Reaction Parameters

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chloride, Et₃NDichloromethane0–5°C2 h85%
2K-thiazolidinone, K₂CO₃DMF80°C6 h72%

Knoevenagel Condensation for Benzylidene Formation

The (5Z)-3-methoxybenzylidene group is introduced via base-catalyzed condensation of 3-methoxybenzaldehyde with the thiazolidinone intermediate. Piperidine (5 mol%) in ethanol under reflux for 8–12 hours achieves optimal stereoselectivity for the Z-isomer.

Stereochemical Control

  • Z-Isomer Preference : Stabilized by intramolecular hydrogen bonding between the thioxo group and methoxy oxygen.

  • Reaction Monitoring : TLC (toluene:acetone, 9:1) confirms completion.

Methodological Innovations and Optimization

Solvent and Catalyst Systems

Recent advances employ green chemistry principles:

  • Deep Eutectic Solvents (DES) : L-Proline/ethylene glycol (1:20) enhances reaction rates and yields (96% in 4 hours).

  • Microwave Assistance : Reduces reaction time from 8 hours to 25 minutes with comparable yields (75–82%).

Comparative Performance

MethodConditionsYieldTime
ConventionalEthanol, piperidine, reflux72%8 h
DESL-Proline:ethylene glycol, 80°C96%4 h
MicrowaveEthanol, 300 W82%25 min

Purification and Characterization

  • Chromatography : Silica gel column chromatography (5% MeOH/CHCl₃) isolates the target compound.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, CH=S), 7.45–6.85 (m, 8H, aromatic), 4.12 (q, 2H, CH₂CO), 3.78 (s, 3H, OCH₃).

    • IR (KBr) : 1695 cm⁻¹ (C=O), 1143 cm⁻¹ (C-N).

    • ESI-MS : m/z 454 [M+H]⁺.

Challenges and Troubleshooting

Common Synthetic Pitfalls

  • Isomerization : Prolonged heating (>12 hours) promotes E-isomer formation.

  • Byproduct Formation : Over-alkylation at N-3 of thiazolidinone requires strict stoichiometric control.

Scalability Considerations

  • Batch Size Limitations : Microwave methods face challenges in scaling beyond 10 mmol due to uneven heating.

  • Cost Efficiency : DES systems reduce solvent waste but increase initial setup costs.

Industrial and Research Applications

Pharmacological Relevance

While beyond this article’s scope, synthesized analogs exhibit:

  • Anticancer Activity : IC₅₀ values of 8–12 µM against MCF-7 cells.

  • Antioxidant Potential : DPPH scavenging at 78–84% efficacy .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidinone core structure characterized by:

  • A 4-hydroxyphenyl ethyl group.
  • A 3-methoxybenzylidene moiety.
  • A 4-oxo-2-thioxo thiazolidin structure.

These components contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, such as:

  • MCF-7 (human breast adenocarcinoma).
  • K562 (human chronic myelogenous leukemia).

For instance, a related compound demonstrated an 82.5% inhibition of MCF-7 cell growth at a concentration of 100 µg/mL, suggesting strong anticancer properties . The structure–activity relationship (SAR) studies reveal that modifications in the thiazolidinone framework can enhance cytotoxicity against specific tumor types .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in critical biological pathways. Interaction studies suggest that it may bind to enzymes and receptors associated with inflammation and cell proliferation. For example, compounds within the thiazolidinone class have been explored for their ability to inhibit protein kinases, which play significant roles in cancer progression .

Synthesis and Biological Evaluation

A series of thiazolidinone derivatives were synthesized to evaluate their pharmacological activities. One study focused on synthesizing derivatives of N-[2-(4-hydroxyphenyl)ethyl]-2-thiazolidinones and assessing their anticonvulsant properties alongside their anticancer activities. The results indicated that certain derivatives exhibited enhanced efficacy compared to standard treatments like diazepam .

Structure–Activity Relationship Analysis

Research has been conducted to understand how variations in the chemical structure influence biological activity. For instance, modifications to the substituents on the thiazolidinone ring were shown to significantly alter the potency against cancer cell lines and enzyme targets . This highlights the importance of careful design in drug development processes.

Summary of Findings

Application Area Findings
Anticancer ActivityExhibits cytotoxic effects against MCF-7 and K562 cell lines; significant inhibition rates noted.
Enzyme InhibitionPotential inhibitor for enzymes related to inflammation and cancer signaling pathways.
Structure–Activity RelationsVariations in structure lead to significant differences in biological activity and efficacy.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of analogous rhodanine derivatives:

Compound Name / ID Substituents (5-Position) Side Chain (N-Acetamide) Molecular Weight Notable Bioactivity (IC₅₀ or MIC) Reference
Target Compound 3-Methoxybenzylidene (Z) N-(4-Hydroxyphenethyl) 470.55 g/mol* Not reported -
2-[(5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-R-acetamide Furyl-4-chlorophenyl Variable R groups (aliphatic/aromatic) 450–500 g/mol Antiproliferative (7.0–20.3 µM)
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene N-(5-Methyl-1,3,4-thiadiazol-2-yl) 444.50 g/mol Not reported
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Phenylimino N-(4-Methoxyphenyl) 445.50 g/mol Not reported
2-{5-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene}-2-cyano-N-(4-methylphenyl)acetamide 2-Chlorobenzyl N-(4-Methylphenyl) with cyano 518.04 g/mol Not reported

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Activity :

  • The 3-methoxybenzylidene group in the target compound may enhance membrane permeability compared to bulkier substituents like 2-chlorobenzyl or furyl-chlorophenyl .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlate with stronger antiproliferative activity, suggesting the target compound’s 3-methoxy group (electron-donating) might reduce potency unless offset by other features.

This aligns with studies showing hydroxyl groups enhancing interactions with enzymes like α-glucosidase or kinases .

Synthetic Routes: The target compound is likely synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with 3-methoxybenzaldehyde, followed by coupling with 4-hydroxyphenethylamine—a method analogous to those in . Yields for similar reactions range from 60–80% .

Spectroscopic Characterization :

  • The IR spectrum would show C=S stretching at ~1240–1255 cm⁻¹ and C=O at ~1680 cm⁻¹, consistent with rhodanine derivatives . The ¹H-NMR would display signals for the 3-methoxybenzylidene (δ 6.8–7.4 ppm) and 4-hydroxyphenethyl (δ 2.8–3.5 ppm) groups .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of 414.5 g/mol. It features a thiazolidinone core, which is known for its diverse biological activities, particularly in medicinal chemistry.

Structural Features

FeatureDescription
Hydroxyl GroupEnhances interaction with biological targets
Methoxy GroupContributes to solubility and biological activity
Thiazolidinone CoreAssociated with anticancer properties

Anticancer Properties

Research indicates that compounds with similar thiazolidinone structures exhibit significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (leukemia)

The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity. For example, one study reported an IC50 of approximately 1.61 µg/mL for related thiazolidinone derivatives against cancer cell lines .

The anticancer activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .
  • Inhibition of Cell Proliferation : Studies have demonstrated that treatment with these compounds can lead to reduced cell proliferation and migration in various cancer models.

Other Biological Activities

In addition to its anticancer properties, this compound may have applications in treating other diseases:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.
  • Neuroprotective Properties : Research into similar thiazolidinone compounds suggests potential benefits in neurodegenerative disorders.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on MCF-7 and K562 cell lines. The results indicated significant growth inhibition with an IC50 value of 0.5 µM for MCF-7 cells.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which similar thiazolidinone derivatives induce apoptosis in HeLa cells. The study found that these compounds activate caspase pathways leading to programmed cell death .

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